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Introduction
5-Methoxypyridin-3-amine is a substituted aminopyridine that serves as a crucial building

block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of

biologically active molecules, making the characterization of its fundamental physicochemical

properties—namely solubility and stability—a prerequisite for successful drug development.

Understanding these attributes is not merely an academic exercise; it directly impacts a

compound's formulation, bioavailability, shelf-life, and ultimately, its therapeutic efficacy and

safety.[1][2]

This guide provides a comprehensive overview of the solubility and stability of 5-
Methoxypyridin-3-amine, grounded in established pharmaceutical science principles. It is

designed for researchers, chemists, and formulation scientists, offering not only theoretical

insights but also actionable, field-proven experimental protocols. We will explore the causality

behind experimental design, ensuring that the methodologies presented are robust, self-

validating, and aligned with international regulatory standards.

Core Physicochemical Properties
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A baseline understanding of the molecule's properties is essential before delving into complex

solubility and stability assessments.

Property Value Source

CAS Number 65645-52-5 [3][4]

Molecular Formula C₆H₈N₂O [5]

Molecular Weight 124.14 g/mol [3]

Appearance
Off-white to light brown

crystalline powder (Typical)
-

pKa

(Estimated) ~4-5 for the

pyridine nitrogen, ~8-9 for the

amino group

-

Note: pKa values are estimated based on similar aminopyridine structures. Experimental

determination is recommended for precise formulation development.

Solubility Profile: A Critical Parameter for
Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its

absorption and bioavailability.[2] For 5-Methoxypyridin-3-amine, its amphiphilic nature, with a

lipophilic methoxy group and a hydrophilic amine function, suggests a nuanced solubility

profile. We will explore both thermodynamic and kinetic solubility, as both provide valuable,

distinct insights for drug development.[1]

Thermodynamic Solubility in Pharmaceutically Relevant
Solvents
Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a

specific temperature and pressure, representing the true saturation point.[6][7] The shake-flask

method remains the "gold standard" for its determination. While specific quantitative data for 5-
Methoxypyridin-3-amine is not extensively published, the following table provides an

expected qualitative profile and a template for experimental data acquisition.
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Solvent / Medium Expected Solubility
Experimental Value
(mg/mL at 25°C)

Water Sparingly Soluble User to Determine

0.1 N HCl (pH ~1.2) Soluble User to Determine

Phosphate Buffer (pH 7.4) Slightly Soluble User to Determine

Methanol Soluble User to Determine

Ethanol Soluble User to Determine

Dimethyl Sulfoxide (DMSO) Very Soluble User to Determine

Acetonitrile (ACN) Soluble User to Determine

Causality: The increased solubility in acidic media (0.1 N HCl) is anticipated due to the

protonation of the basic amine and pyridine nitrogen atoms, forming highly water-soluble salts.

Its solubility in organic polar solvents like Methanol and DMSO is driven by favorable dipole-

dipole interactions and hydrogen bonding.

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)
This protocol describes a robust method to quantify the thermodynamic solubility, a critical step

for predicting in vivo behavior.[1]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged

period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the

concentration of the dissolved solute is measured.[6]

Step-by-Step Methodology:

Preparation: Add an excess amount of 5-Methoxypyridin-3-amine (e.g., 10-20 mg,

accurately weighed) to a known volume of the test solvent (e.g., 2 mL) in a glass vial. The

key is to have undissolved solid visually present.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25°C or 37°C). Agitate for at least 24-48 hours. A longer duration may be necessary;

equilibrium should be confirmed by taking measurements at successive time points (e.g.,

24h, 48h, 72h) until the concentration plateaus.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set

temperature for 1-2 hours to let larger particles settle. Carefully withdraw an aliquot of the

supernatant using a syringe and pass it through a 0.45 µm filter (e.g., PTFE or PVDF) to

remove all undissolved solids.

Expert Insight: The choice of filter is critical. A pre-study should be conducted to check for

any adsorption of the analyte to the filter material, which could otherwise lead to an

underestimation of solubility.[8]

Quantification: Dilute the filtered, saturated solution with an appropriate solvent (e.g., mobile

phase for HPLC) to a concentration within the calibrated range of the analytical method.

Analyze the concentration using a validated, stability-indicating HPLC-UV or LC-MS method.

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization: Thermodynamic Solubility Workflow
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Step 1: Preparation

Step 2: Equilibration

Step 3: Phase Separation

Step 4: Quantification

Accurately weigh excess
5-Methoxypyridin-3-amine

Add to known volume
of test solvent

Seal and agitate in shaker bath
(e.g., 24-48h at 25°C)

Let solids settle

Filter supernatant
(0.45 µm syringe filter)

Critical: Check for
analyte-filter binding

Dilute filtrate to fall
within calibration curve

Analyze concentration by
validated HPLC/LC-MS method

H

Calculate final solubility (mg/mL)

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.
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Stability Profile: Ensuring Quality and Safety
Stability testing is essential to understand how the quality of an API changes over time under

the influence of environmental factors like temperature, humidity, and light.[9][10] Forced

degradation (stress testing) is a critical component, used to identify likely degradation products

and establish stability-indicating analytical methods.[11][12][13]

Forced Degradation (Stress Testing)
Forced degradation studies deliberately stress the API to produce degradation products,

providing insight into the molecule's intrinsic stability.[12][13] The goal is typically to achieve 5-

20% degradation of the parent molecule to ensure that major degradation pathways are

identified without completely destroying the sample.[14]
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Stress Condition
Typical Reagents &
Conditions

Potential Degradation
Pathway for 5-
Methoxypyridin-3-amine

Acid Hydrolysis 0.1 N HCl, heated (e.g., 60°C)

Potential hydrolysis of the

methoxy ether to a hydroxyl

group (forming 5-hydroxy-

pyridin-3-amine).

Base Hydrolysis
0.1 N NaOH, heated (e.g.,

60°C)

Generally more stable than to

acid, but ether hydrolysis is

possible under harsh

conditions.

Oxidation 3% H₂O₂, ambient temperature

Oxidation of the amino group

or the pyridine ring to form N-

oxides or other oxidized

species is a primary concern

for aminopyridines.[15]

Thermal Degradation
Solid API, elevated

temperature (e.g., 80°C)

Generally stable, but

discoloration may occur.

Photostability
Solid or solution exposed to

light (ICH Q1B options)

Discoloration and potential for

radical-mediated degradation.

Aminopyridines can be light-

sensitive.

Experimental Protocol: Forced Degradation Study
Principle: Subjecting solutions of the API to harsh chemical and physical conditions to

accelerate degradation. The resulting mixtures are analyzed by a high-resolution

chromatographic method to separate the parent API from all formed degradants.

Step-by-Step Methodology:

Stock Solution Preparation: Prepare a stock solution of 5-Methoxypyridin-3-amine in a

suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
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Stress Conditions Setup:

Acid: Mix 1 mL of stock with 1 mL of 0.2 N HCl (final concentration: 0.5 mg/mL in 0.1 N

HCl).

Base: Mix 1 mL of stock with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N

NaOH).

Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3%

H₂O₂).

Control: Mix 1 mL of stock with 1 mL of water.

Incubation: Place the vials in a controlled environment (e.g., a 60°C oven for

acid/base/thermal or on a benchtop for oxidation). Monitor the degradation over time (e.g., 2,

8, 24, 48 hours) by taking aliquots.

Neutralization & Quenching: Before analysis, neutralize the acid and base samples with an

equimolar amount of base/acid, respectively. The oxidative reaction may need to be

quenched if it is still proceeding.

Analysis: Analyze all samples, including the time-zero control, using a stability-indicating

HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer

(LC-MS).

Trustworthiness: A key self-validating check is mass balance. The sum of the parent API

(in %) and all degradation products (in area-%) should be close to 100%. A significant

deviation suggests that some degradants are not being detected (e.g., they are not UV-

active or do not elute from the column).

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent

compound in the stressed samples. This confirms that the main peak is not co-eluting with

any degradants, validating the method as "stability-indicating."

Visualization: Forced Degradation Study Workflow
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Stress Conditions

Analysis & Validation

Prepare API Stock Solution
(e.g., 1 mg/mL)

Acidic
(0.1N HCl, 60°C)

Basic
(0.1N NaOH, 60°C)

Oxidative
(3% H2O2, RT)

Photolytic
(ICH Q1B)

Thermal
(Solid, 80°C)

Monitor at Time Points
(e.g., 0, 2, 8, 24h)

Neutralize/Quench Samples

Analyze by Stability-Indicating
HPLC-PDA-MS Method

Assess Results

Identify Degradants
(LC-MS) Quantify Degradation (%) Confirm Mass Balance

(~100%) Assess Peak Purity

Click to download full resolution via product page

Caption: Workflow for a Forced Degradation (Stress) Study.

Analytical Methodology for Quantification
A validated analytical method is the cornerstone of reliable solubility and stability data. For a

UV-active molecule like 5-Methoxypyridin-3-amine, a reverse-phase HPLC-UV method is
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standard.

Example HPLC-UV Method
This method serves as a starting point and must be fully validated according to ICH Q2(R1)

guidelines for specificity, linearity, accuracy, precision, and robustness.

Parameter Condition

Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
Start at 5% B, ramp to 95% B over 10 min, hold

2 min, return to 5% B and equilibrate for 3 min.

Flow Rate 1.0 mL/min

Column Temperature 30°C

Injection Volume 10 µL

UV Detection
254 nm (or optimal wavelength determined by

UV scan)

Internal Standard

A structurally similar, stable compound with a

different retention time can be used for

improved precision.[16][17]

Rationale: The C18 column provides good retention for moderately polar compounds. The

acidic mobile phase (formic acid) ensures that the amine and pyridine functionalities are

protonated, leading to sharp, symmetrical peak shapes. A gradient elution is employed to

ensure that both the parent compound and any potential degradation products (which may

have very different polarities) are eluted and resolved effectively.

Conclusion
This guide has outlined the critical importance of solubility and stability data for the effective

development of drug candidates based on the 5-Methoxypyridin-3-amine scaffold. While
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specific, pre-existing data for this molecule is limited, the provided protocols offer a robust,

scientifically-grounded framework for its experimental determination. By employing the gold-

standard shake-flask method for solubility and conducting comprehensive forced degradation

studies, researchers can generate the essential data needed to guide formulation design,

predict in vivo performance, and ensure regulatory compliance. The emphasis on self-

validating systems, such as checking for analyte-filter binding and confirming mass balance,

ensures the integrity and trustworthiness of the generated data, empowering confident

decision-making in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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